Ethyl 3-aminoacrylate
Description
Contextualization of β-Aminoacrylates as Key Intermediates
β-Aminoacrylates, a class of β-functionalized enamine derivatives, are highly versatile and valuable intermediates in the field of organic synthesis. academie-sciences.fr Their utility stems from the unique combination of an electron-donating amino group and an electron-withdrawing ester group attached to a carbon-carbon double bond, which imparts both nucleophilic and electrophilic characteristics to the molecule. academie-sciences.fr This dual reactivity makes them powerful precursors for the construction of a wide array of complex and biologically significant molecules. academie-sciences.frresearchgate.net
The significance of β-aminoacrylates is underscored by their role as fundamental building blocks for synthesizing key structural motifs found in numerous pharmaceuticals and natural products. researchgate.nethilarispublisher.com They are pivotal in the preparation of β-amino acids, which are non-proteinogenic amino acids that form the backbone of β-peptides. researchgate.nethilarispublisher.com β-Peptides are of considerable interest in medicinal chemistry because they can form stable secondary structures and exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. researchgate.netresearchgate.net
Furthermore, β-aminoacrylates are indispensable in heterocyclic chemistry. They serve as precursors for a diverse range of heterocyclic systems, including pyrimidines, quinolines, pyrroles, pyridinones, and oxazoles. academie-sciences.frtandfonline.com The synthesis of these heterocycles is often achieved through condensation and cyclization reactions where the β-aminoacrylate fragment provides a ready-made C-C-N unit. Given that heterocyclic scaffolds are prevalent in a vast number of bioactive compounds, the role of β-aminoacrylates as key intermediates is firmly established in drug discovery and development. academie-sciences.frhilarispublisher.com The development of efficient synthetic methods, such as iron-catalyzed condensation of amines with β-ketoesters, has made these crucial intermediates more accessible for a wide range of applications. academie-sciences.fr
Strategic Importance of Ethyl 3-Aminoacrylate in Synthetic Chemistry
Within the broader class of β-aminoacrylates, this compound stands out as a particularly strategic and widely utilized building block in advanced organic synthesis. sigmaaldrich.comenamine.net Its importance lies in its specific molecular architecture—an ethyl ester coupled with a primary amino group across a double bond—which offers a predictable and versatile platform for molecular construction. The ethyl group provides a good balance of reactivity and stability, making it suitable for a variety of reaction conditions.
The strategic value of this compound is most evident in its application as a precursor in the total synthesis of complex molecules and in the construction of libraries of compounds for pharmaceutical screening. It is a key intermediate for synthesizing heterocyclic compounds, such as 4-hydroxyquinolines. google.com The compound's ability to participate in cyclization reactions is a cornerstone of its utility. For instance, in the synthesis of quinolines, the entire C-C-N framework of the aminoacrylate is incorporated into the final heterocyclic ring system.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | ethyl (2Z)-3-aminoprop-2-enoate |
| CAS Number | 77570-30-0 |
The following table provides examples of heterocyclic systems that can be synthesized using β-aminoacrylate intermediates.
| Heterocyclic Class | Synthetic Precursors | Reference |
| Pyrimidines | β-Aminoacrylate, Amidines | tandfonline.com |
| Quinolines | β-Aminoacrylate, Anilines | academie-sciences.frgoogle.com |
| Pyrroles | β-Aminoacrylate, α-Haloketones | academie-sciences.fr |
| Pyridinones | β-Aminoacrylate, Diketene | academie-sciences.fr |
| 1,4-Dihydropyridines | β-Aminoacrylate, Aldehydes, β-Ketoesters | academie-sciences.fr |
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI Key |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Aminoacrylate and Its Analogues
Established Synthetic Routes
The direct synthesis of ethyl 3-aminoacrylate from 3-aminoacrylic acid can be accomplished via Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid with an alcohol, in this case, ethanol (B145695), under acidic catalysis. wikipedia.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields of the target ester, the equilibrium must be shifted toward the products. libretexts.orgmasterorganicchemistry.com This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org
The mechanism proceeds through several reversible steps:
Protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comlibretexts.org
This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the ethanol molecule. libretexts.org
A subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups forms a good leaving group (water). masterorganicchemistry.com
Elimination of water generates a protonated ester.
Deprotonation by a weak base (like water or the alcohol) yields the final ethyl ester and regenerates the acid catalyst. libretexts.org
A key consideration in the esterification of an amino acid is the potential for the basic amino group to be protonated by the acid catalyst, which would render it non-nucleophilic and could complicate the reaction. While specific literature for the direct esterification of 3-aminoacrylic acid is not abundant, the general principles of Fischer esterification remain the most direct conceptual approach.
The synthesis of this compound from saturated amino acids like β-alanine is conceptually possible but presents challenges. Such a transformation would require the introduction of an α,β-double bond, a process that is not typically achieved through simple, direct protocols. Methods to accomplish this would likely involve a multi-step sequence, such as halogenation followed by dehydrohalogenation, or a controlled oxidation, which can suffer from poor yields and lack of selectivity.
While β-alanine ethyl ester is a known compound, its direct conversion to this compound is not a commonly reported high-yield pathway. wikipedia.org The synthesis of β-alanine itself can be achieved from precursors like β-aminopropionitrile. nih.gov However, the literature on the synthesis of β-amino acid derivatives more commonly focuses on stereoselective additions to N-acyl-β-(amino) acrylates or other unsaturated systems rather than creating the unsaturation from a saturated backbone. hilarispublisher.com
Condensation reactions represent a powerful and widely used strategy for constructing the β-aminoacrylate scaffold. These methods involve the formation of a carbon-nitrogen bond and often rely on the reaction between an amine and a 1,3-dicarbonyl compound or its equivalent.
A highly effective industrial method for preparing 3-aminoacrylic acid esters involves the condensation of an amine salt with an alkali salt of an enol, such as sodium 3-hydroxyacrylate ethyl ester. google.com This precursor is an enolate equivalent of the ester of formylacetic acid, which is a tautomer of ethyl acetoacetate's parent structure. The reaction is typically performed in an aqueous medium where both the amine salt and the enolate salt are soluble. google.com Upon mixing, the 3-aminoacrylic acid ester forms almost instantaneously and separates from the aqueous phase, leading to excellent yields and high purity. google.com The process is generally conducted at temperatures between 20 and 30 °C to maximize yield. google.com
| Amine | Product | Yield | Reference |
|---|---|---|---|
| Dimethylamine HCl | 3-Dimethylamino-2-phenyl-acrylic acid methyl ester* | 72.2% | google.com |
| Piperidine (B6355638) | 3-Piperidinoacrylic acid ethyl ester | 67.2% | google.com |
| n-Butylamine | Ethyl 3-(n-butylamino)acrylic ester | 60.8% | google.com |
*Note: This example from the patent uses a phenyl-substituted precursor, demonstrating the method's versatility.
The reaction between anilines and ethyl cyanoacetate (B8463686) derivatives is a cornerstone for synthesizing N-aryl-β-aminoacrylates. A particularly effective reagent for this transformation is ethyl (ethoxymethylene)cyanoacetate (EMCE). The ethoxymethylene group acts as a masked formyl group, which readily undergoes substitution by the amino group of anilines. This condensation is a crucial step in the synthesis of various heterocyclic systems, such as quinolines. nih.gov
The reaction of o-phenylenediamine (B120857) with ethyl (ethoxymethylene)cyanoacetate has been studied under various conditions. arkat-usa.org Under neat microwave irradiation, the simple condensation product is formed quantitatively. However, the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates a subsequent intramolecular cyclization to form a benzimidazole (B57391) derivative. arkat-usa.org This highlights the utility of the initial condensation product as a versatile intermediate.
| Reactants | Conditions | Time | Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine + EMCE | Neat, Microwave (300 W) | 3 min | Ethyl 2-cyano-3-(2-aminophenylamino)acrylate (Quantitative) | arkat-usa.org |
| o-Phenylenediamine + EMCE | DBU (1 equiv.), Microwave (300 W) | 7 min | Ethyl 1H-benzo[d]imidazole-2-carboxylate | arkat-usa.org |
Recent advancements have led to the development of metal-free, stereoselective methods for synthesizing N-monosubstituted β-aminoacrylates through the condensation of carbamates with β-alkoxyacrylates. These protocols offer excellent control over the geometry (E/Z) of the resulting double bond.
Two complementary methods have been established: an acid-promoted reaction and a base-promoted reaction.
Base-Promoted Condensation: This method is highly E-selective.
Acid-Catalyzed Condensation: This approach offers tunable selectivity. The choice of solvent can direct the reaction to favor either the E or the Z isomer. For example, using aqueous conditions can lead to the E-isomer through a crystallization-driven process that avoids the need for chromatography. In contrast, nonpolar solvents can favor the Z-isomer, an effect attributed to hydrogen bonding.
This dual approach provides a practical and scalable route to stereoselectively protected β-aminoacrylates, which are valuable precursors for non-natural amino acids and other pharmaceuticals.
| Carbamate | Alkoxyacrylate | Catalyst/Solvent | Product Isomer | Yield |
|---|---|---|---|---|
| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / Toluene | Z-isomer | 81% |
| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / MeCN-H₂O | E-isomer | 85% |
| Cbz-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / Toluene | Z-isomer | 87% |
| Cbz-NH₂ | Ethyl (E)-3-ethoxyacrylate | MsOH / MeCN-H₂O | E-isomer | 91% |
| Boc-NH₂ | Ethyl (E)-3-ethoxyacrylate | DBU / MeCN | E-isomer | 95% |
Synthesis via Alkali 3-Hydroxyacrylic Acid Esters and Amine Salts
An efficient method for synthesizing primary and secondary amides involves the direct amidation of esters using alkali metal amidoboranes. nih.gov This process is notable for its rapid and chemoselective nature, proceeding at room temperature without the need for catalysts. nih.gov The reaction of esters with sodium amidoboranes, such as NaNH₂BH₃ and NaNHMeBH₃, results in quantitative conversion and is applicable to a wide range of esters with various functional groups. nih.gov The mechanism involves a nucleophilic addition followed by a swift proton transfer-induced elimination reaction. nih.gov The strong nucleophilicity and basicity of the amidoborane anion, coupled with the activating role of the alkali metal cation on the carbonyl group, contribute to the reaction's high efficiency. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Ester | Sodium amidoborane (NaNHRBH₃) | Room Temperature, THF | Primary or Secondary Amide | High |
Amine Addition to Ethoxyacrylate Precursors
The synthesis of ethyl 3-amino-3-ethoxyacrylate can be achieved through a process starting with ethyl cyanoacetate. prepchem.com In a typical procedure, ethyl cyanoacetate is reacted with ethanol in the presence of hydrogen chloride gas in anhydrous diethyl ether at low temperatures. This leads to the precipitation of a white solid, which is then treated with a potassium carbonate solution to yield ethyl 3-amino-3-ethoxyacrylate. prepchem.com
Another approach involves the direct conjugate addition of an amine, such as 3-ethoxyaniline, to an ethoxyacrylate precursor like ethyl 2-cyano-3-ethoxyacrylate. This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or triethylamine (B128534), in a suitable solvent like ethanol or DMF at elevated temperatures. The mechanism proceeds via the deprotonation of the amine, followed by conjugate addition to the β-carbon of the acrylate (B77674), which displaces the ethoxy group.
Aminolysis of Acrylate Derivatives
The aminolysis of acrylate derivatives serves as a direct route to obtaining β-aminoacrylates. For instance, mthis compound can be synthesized by reacting methyl 3-chloroacrylate (B1242026) with ammonia (B1221849). In this nucleophilic substitution reaction, ammonia displaces the chloride group, and the stereochemistry of the double bond is typically preserved. The use of phase-transfer catalysts can enhance the reaction rates in biphasic systems.
Similarly, the aminolysis of methyl esters with amines like benzylamine (B48309) and pyrrolidine (B122466) can be catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net These reactions are generally faster and provide slightly better yields in the presence of the catalyst. researchgate.net When diesters, such as those derived from L-aspartic acid, are used, the reaction can be chemoselective for the methyl ester, leading to the corresponding amides in good yields. researchgate.net The reaction of β-aminoacrylic esters and amides with alkyl halides can result in different products depending on the nature of the amine component of the enamine and the amide-derived amine. researchgate.net
Contemporary and Stereoselective Synthetic Strategies
Tandem Reaction Sequences for Complex Scaffolds
Palladium-catalyzed tandem reactions have emerged as a powerful tool for the synthesis of complex molecular architectures. mdpi.comencyclopedia.pub These processes allow for multiple bond-forming events to occur in a single pot, enhancing efficiency and atom economy. researchgate.net For example, a Pd-catalyzed tandem reaction of 3-allyloxybenzocyclobutenols involves C-C bond cleavage, C-O bond cleavage, and allylic alkylation of a C-H bond to produce meta-β-keto phenols. mdpi.comencyclopedia.pub Another notable example is the synthesis of 2-(1-phenylvinyl)-indoles through a Pd(0)-catalyzed intermolecular coupling of 2-gem-dibromovinylanilines and N-tosylhydrazones. mdpi.comencyclopedia.pub
Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of multisubstituted indoles from arylboronic acids and enamines. rsc.org This sequence involves a Chan-Lam oxidative N-arylation followed by a cross-dehydrogenative coupling reaction. rsc.org
Catalyst-Free Amino-Yne Click Reactions for Regio- and Stereo-Control
The amino-yne click reaction, a spontaneous reaction between electron-deficient terminal alkynes and amines, provides an efficient and highly selective method for synthesizing β-aminoacrylates. nih.govresearchgate.net This reaction proceeds at room temperature without any catalyst, producing regio- and stereo-selective products in excellent yields. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the nitrogen's non-bonding electron pair on the terminal carbon of the activated ethynyl (B1212043) group. researchgate.net
This methodology offers several advantages, including operational simplicity and the use of readily available reagents. nih.govresearchgate.net The resulting β-aminoacrylate products can also exhibit stimuli-responsive behavior, such as cleavage in weak acidic media, making this approach valuable for designing smart materials. researchgate.net The reaction between amines and ethyl propiolate, for instance, confirms a fast click addition and predominantly results in the Z-configuration for the β-aminoacrylate product due to potential intramolecular hydrogen bonding. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Configuration |
| Electron-deficient terminal alkyne | Amine | Room Temperature, Catalyst-free | Predominantly Z-isomer |
Lewis Acid Catalysis in Domino Reactions
Lewis acid catalysis plays a crucial role in promoting domino reactions that lead to the formation of complex heterocyclic systems from (Z)-3-aminoacrylates. A one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides, catalyzed by a Lewis acid, effectively constructs novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.orgrsc.org This method is characterized by short reaction times and broad functional group tolerance, yielding spiro pyrrole (B145914) derivatives in good to excellent yields. rsc.orgrsc.org
The proposed mechanism involves the initial formation of an intermediate through the cyclization of the ethyl (Z)-3-amino-3-phenylacrylate and oxalyl chloride. rsc.org This intermediate then undergoes spiro annulation with the 2-aminobenzamide (B116534) in the presence of the Lewis acid catalyst. rsc.org Various Lewis acids have been shown to be effective, with Bi(OTf)₃ often providing the highest yields. researchgate.netresearchgate.net
| Lewis Acid Catalyst | Solvent | Yield of Spiro Product |
| Bi(OTf)₃ | CH₃CN-1,4-dioxane | 90% |
| Indium triflate | CH₃CN-1,4-dioxane | 82% |
| Copper triflate | CH₃CN-1,4-dioxane | 78% |
| Zinc chloride | CH₃CN-1,4-dioxane | 75% |
| Iodine | CH₃CN-1,4-dioxane | 75% |
Synthesis of Cyanoketene-N,S-acetals and β-Dialkylaminoacrylates
A notable method for the synthesis of functionalized acrylate systems involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with secondary aliphatic amines. This reaction pathway can lead to the formation of either α-cyanoketene-N,S-acetals or β-dialkylamine-α-cyanoacrylates, depending on the structure of the amine used. rsc.orgresearchgate.netresearchgate.net
In a typical procedure, the reaction is carried out in refluxing ethanol with triethylamine as a base. rsc.orgresearchgate.net The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-methylalkylamines or pyrrolidine predominantly yields the corresponding monosubstituted N,S-acetals. rsc.orgresearchgate.net The mechanism proceeds through a nucleophilic attack of the amine on the electron-deficient double bond of the acrylate, followed by the elimination of methanethiol.
However, when amines with bulkier N-alkyl groups, such as N-ethylbenzylamine, are used, a mixture of the N,S-acetal and the corresponding β-dialkylamino-α-cyanoacrylate is often observed. rsc.orgresearchgate.net With even bulkier secondary amines like N-ethylcyclohexylamine and N-ethylbutylamine, the reaction exclusively yields the β-dialkylamino-α-cyanoacrylate products. rsc.orgresearchgate.net This shift in product distribution is attributed to the steric hindrance posed by the larger alkyl groups, which favors the elimination of both methylthio groups.
These synthesized cyanoketene-N,S-acetals are versatile intermediates themselves and can be used in subsequent reactions, for example, to synthesize pyrazole (B372694) derivatives by reacting with hydrazine (B178648). rsc.orgresearchgate.net
| Amine | Product Type | Yield (%) | Reference |
| N-methylbenzylamine | N,S-acetal | 85 | rsc.orgresearchgate.net |
| Pyrrolidine | N,S-acetal | 90 | rsc.orgresearchgate.net |
| N-ethylbenzylamine | N,S-acetal | 35 | rsc.orgresearchgate.net |
| N-ethylbenzylamine | β-dialkylamino-α-cyanoacrylate | 50 | rsc.orgresearchgate.net |
| N-ethylcyclohexylamine | β-dialkylamino-α-cyanoacrylate | 88 | rsc.orgresearchgate.net |
| N-ethylbutylamine | β-dialkylamino-α-cyanoacrylate | 85 | rsc.orgresearchgate.net |
Green Chemistry Principles in Aminoacrylate Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of aminoacrylates, several environmentally benign techniques have been explored, including microwave-assisted synthesis, ultrasonication, mechanochemistry, biocatalysis, and multicomponent reactions. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgchim.it In the context of β-enaminoester synthesis, microwave irradiation has been successfully employed in a solvent- and catalyst-free approach. rsc.orgrsc.org
For instance, the reaction between ethyl 3-(2,4-dioxocyclohexyl)propanoate and various aromatic and aliphatic amines under microwave irradiation at 110 °C produces novel β-enaminoesters in high yields (up to 93%). rsc.org This method is characterized by its mild reaction conditions, short reaction times, and the absence of a work-up procedure, which aligns well with the principles of green chemistry. rsc.orgrsc.org The tolerance of the ester group under these conditions allows for the selective formation of enaminoesters. rsc.org The versatility of this method opens up avenues for the synthesis of a wide range of peptidomimetic molecules and acridinediones. rsc.orgrsc.org
| Amine | Product | Yield (%) (Microwave) | Time (min) | Reference |
| Benzyl amine | Ethyl 3-((benzylamino)methyl)-2,4-dioxocyclohexanecarboxylate | 93 | 10 | rsc.org |
| Aniline | Ethyl 3-((phenylamino)methyl)-2,4-dioxocyclohexanecarboxylate | 90 | 12 | rsc.org |
| 4-Fluoroaniline | Ethyl 3-(((4-fluorophenyl)amino)methyl)-2,4-dioxocyclohexanecarboxylate | 92 | 10 | rsc.org |
| 4-Nitroaniline | Ethyl 3-(((4-nitrophenyl)amino)methyl)-2,4-dioxocyclohexanecarboxylate | 85 | 15 | rsc.org |
Ultrasonication Applications
The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netgrowingscience.com This technique has been applied to the synthesis of β-enaminones and their ester analogues, providing a milder and more efficient alternative to conventional methods. growingscience.com
An efficient protocol for the synthesis of β-enaminones and β-enamino esters utilizes a heterogeneous, recyclable nickel oxide (NiO) catalyst under ultrasound irradiation. growingscience.com The condensation of dicarbonyl compounds with various amines proceeds smoothly at 30 °C, affording the desired products in high yields within a short reaction time. growingscience.com The advantages of this method include the use of a robust, moisture-stable, and economically viable catalyst, as well as the simplicity of the procedure and ease of catalyst separation. growingscience.com While not a direct synthesis of this compound, this demonstrates the applicability of ultrasound in forming the core enaminone structure.
Another application involves a one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgrsc.orgnih.govdiazaphosphole-6-carboxylates under ultrasonic irradiation. rsc.org This reaction, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, highlights the potential of ultrasound to facilitate complex heterocyclic constructions from amino ester precursors in high yields and short reaction times. rsc.org
Mechanochemical Approaches: Grinding and Milling
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.govcardiff.ac.ukbeilstein-journals.orgresearchgate.net This technique has been explored for various organic transformations, including those relevant to the synthesis of aminoacrylate derivatives.
For example, the mechanochemical Mizoroki–Heck reaction of aminoacrylates with aryl halides has been demonstrated in a ball-mill. nih.govbeilstein-journals.orgresearchgate.net This approach avoids the use of bulk solvents and can lead to high yields of the coupled products. Additionally, the mechanochemical synthesis of 3-vinylindoles has been achieved by reacting substituted indoles with ethyl acrylates in the presence of a palladium catalyst and an oxidizing agent. nih.govbeilstein-journals.org This C-H activation strategy showcases the potential of mechanochemistry to form complex structures from simple acrylate precursors.
Biocatalytic Synthesis Utilizing Enzymatic Processes
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.govrsc.org For the synthesis of aminoacrylates and their derivatives, enzymatic methods, particularly those involving lipases, have shown significant promise.
An eco-friendly approach to synthesizing β-amino esters is through the enzymatic esterification or transesterification of a corresponding amino acid. A case study on the synthesis of mthis compound involved the use of immobilized Candida antarctica Lipase (B570770) B (CALB). In a solvent-free system at 40°C, the reaction between 3-aminoacrylic acid and methyl acetate resulted in a 60% conversion to mthis compound after 24 hours. This method avoids the need for protecting groups on the amine functionality, which is often a requirement in traditional chemical esterification to prevent side reactions.
Furthermore, lipases have been employed in the kinetic resolution of racemic β-amino acid esters through hydrolysis, yielding enantiomerically pure amino esters and amino acids. mdpi.com For example, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com
| Enzyme | Reaction Type | Substrates | Product | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | Esterification | 3-Aminoacrylic acid, Methyl acetate | Mthis compound | 60% conversion in a solvent-free system | |
| Burkholderia cepacia Lipase (PSIM) | Hydrolysis (Kinetic Resolution) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | (R)-amino esters and (S)-amino acids | Excellent enantioselectivity (E > 200) and yields (>48%) | mdpi.com |
| Rhizopus oryzae Lipase | Esterification | Ethanol, Butyric acid | Ethyl butyrate | Successful synthesis of a flavor ester, demonstrating enzyme's utility in ester formation. | uab.cat |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their atom economy, efficiency, and convergence. researchgate.netthieme-connect.comijcea.orgbeilstein-journals.org These reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste.
A highly relevant MCR for the synthesis of β-aminoacrylates is the three-component reaction of an amine, an alkyl propiolate, and a third component, such as ninhydrin. researchgate.netthieme-connect.comijcea.org In this reaction, the initial and key step is the conjugate addition of the amine to the alkyl propiolate to form a β-aminoacrylate intermediate in situ. researchgate.netthieme-connect.comijcea.org This intermediate then reacts with the third component to yield a more complex heterocyclic product. For example, the reaction of a primary amine with ethyl propiolate in water, followed by the addition of ninhydrin, proceeds smoothly at room temperature to afford tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole derivatives in high yields. thieme-connect.comijcea.org The formation of the β-aminoacrylate as an intermediate has been confirmed by its separate synthesis and subsequent reaction with ninhydrin, which yields the identical final product. thieme-connect.comijcea.org
This strategy highlights the utility of MCRs in rapidly building molecular complexity from simple and readily available starting materials, with the formation of the aminoacrylate skeleton being a pivotal transformation within the reaction sequence.
Solvent-Free and Aqueous Medium Protocols
In alignment with the principles of green chemistry, significant research has focused on developing synthetic routes for this compound and its analogues that minimize or eliminate the use of hazardous organic solvents. rsc.org These methodologies not only reduce environmental impact but also often lead to simpler work-up procedures, lower costs, and improved safety profiles. mdpi.comajgreenchem.com The two primary approaches in this domain are solvent-free reactions and the use of water as a reaction medium.
Solvent-Free Protocols
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by completely omitting the solvent from the reaction mixture. rsc.org These reactions are typically conducted by heating the neat reactants, sometimes in the presence of a catalyst, or by using alternative energy sources like microwave irradiation.
Several effective solvent-free methods for the synthesis of β-enaminones and β-aminoacrylates have been developed. One approach involves the direct condensation of β-dicarbonyl compounds with various amines under thermal conditions without a catalyst, typically at temperatures around 120 °C. ajgreenchem.comajgreenchem.com This method offers high-to-excellent yields, short reaction times, and straightforward separation without the need for column chromatography. ajgreenchem.com
Catalysis under solvent-free conditions provides another powerful route. Lewis acids such as iron(III) chloride hexahydrate (FeCl₃·6H₂O) have been shown to efficiently catalyze the condensation of β-ketoesters and amines. academie-sciences.fracademie-sciences.fr The reaction proceeds cleanly, with water as the only by-product, simplifying purification. academie-sciences.fracademie-sciences.fr Other catalytic systems, including polyphosphoric acid absorbed on silica (B1680970) gel (PPA-SiO₂), have been used effectively at moderate temperatures (70–80 °C), demonstrating high selectivity and tolerance for a variety of functional groups. mdpi.com Gold(I)/Silver(I) complexes have also been employed, facilitating the reaction at room temperature with good to excellent yields. nih.gov
Microwave irradiation offers a significant rate enhancement for these reactions under solvent-free conditions. The condensation of acetylacetone (B45752) with substituted anilines can be completed in as little as 15 minutes, yielding N-aryl-β-enaminones in high yields without an additional solvent. asianpubs.org
Table 1: Selected Solvent-Free Syntheses of β-Aminoacrylates and Analogues
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature | Time | Yield | Citation |
| β-Dicarbonyl Compound | Aromatic Amine | None | 120 °C | Varies | High to Excellent | ajgreenchem.com |
| Dimedone | Aromatic/Aliphatic Amine | PPA-SiO₂ | 70–80 °C | Varies | Good to Excellent (up to 90%) | mdpi.com |
| β-Ketoester | Alkyl/Aryl Amine | FeCl₃·6H₂O (5 mol%) | Room Temp. or Reflux | Varies | Good to Excellent | academie-sciences.fracademie-sciences.fr |
| Acetylacetone | Substituted Aniline | Microwave Irradiation | N/A | 15 min | >80% | asianpubs.org |
| 1,3-Dicarbonyl Compound | Primary Amine | [(PPh₃)AuCl]/AgOTf (1 mol%) | Room Temp. | Varies | Good to Excellent (76-98%) | nih.gov |
Aqueous Medium Protocols
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of β-aminoacrylates in aqueous media have been successfully developed, often proceeding spontaneously or with simple catalysis.
The direct reaction of primary amines with β-dicarbonyl compounds can be performed in water to yield enaminones. academie-sciences.fracademie-sciences.fr A notable "click-like" reaction, the amino-yne reaction, occurs spontaneously at room temperature in aqueous media by simply mixing amines with electron-deficient alkynes like propiolate esters. acs.orgcsic.esunizar.es This reaction has been demonstrated in a phosphate (B84403) buffer (pH 7.4) and proceeds to completion rapidly without a catalyst. acs.org
Acid catalysis in aqueous systems is another effective strategy. The condensation of carbamates with β-alkoxyacrylates can be performed in 100% water or a mixture of acetonitrile (B52724) and water, using an acid like HCl to furnish β-aminoacrylates in excellent yield. acs.org This method can be stereoselective, with the choice of solvent influencing the formation of the E or Z isomer. acs.orgacs.org
A further method involves the reaction of amine salts with alkali 3-hydroxyacrylic acid esters in water. google.com Both reactants are readily soluble in water, and the reaction proceeds almost instantaneously at room temperature (20-30°C), causing the resulting aminoacrylic acid ester to separate from the aqueous phase, which simplifies isolation. google.com
Table 2: Selected Aqueous Syntheses of β-Aminoacrylates and Analogues
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature | Outcome | Citation |
| Propiolate Ester | Secondary Amine | None (Phosphate Buffer, pH 7.4) | Room Temp. | Complete conversion in ~10 min | acs.orgunizar.es |
| Carbamate | β-Alkoxyacrylate | HCl | Varies | Excellent yield, stereoselective | acs.org |
| Amine Salt (e.g., NH₄Cl) | Sodium 3-hydroxyacrylic acid ester | None (Aqueous solution) | 20–30 °C | Rapid reaction, phase separation | google.com |
| β-Dicarbonyl Compound | Primary Amine | None (in water) | Varies | Forms enaminones | academie-sciences.fracademie-sciences.fr |
Chemical Reactivity and Reaction Pathways of Ethyl 3 Aminoacrylate
Nucleophilic Character of the Amino Moiety
The primary amino group in ethyl 3-aminoacrylate is a key determinant of its nucleophilic reactivity. vulcanchem.com This nucleophilicity allows the amino group to readily participate in substitution and condensation reactions with a variety of electrophiles. vulcanchem.comevitachem.com
Key reactions involving the nucleophilic amino group include:
Acylation and Alkylation: The amino group can react with electrophiles such as acyl chlorides and alkyl halides. These reactions lead to the formation of N-substituted derivatives, which are themselves valuable intermediates for synthesizing more complex molecular architectures. vulcanchem.com
Condensation with Carbonyl Compounds: this compound undergoes condensation reactions with carbonyl compounds. For instance, its reaction with β-dicarbonyl compounds is a common strategy for synthesizing enaminones. academie-sciences.fracademie-sciences.fr These reactions are often catalyzed by Lewis acids like iron(III) chloride, which enhance the reactivity under mild conditions. academie-sciences.fr
Heterocycle Synthesis: The nucleophilic amino group is instrumental in the construction of various heterocyclic rings. It can react with suitable bifunctional reagents to form pyrimidines, pyrroles, and pyrazoles. vulcanchem.com For example, reacting this compound with carboxylic acid amides under basic conditions yields 4-hydroxypyrimidines. vulcanchem.com
The nucleophilic character of the amino group is a cornerstone of the synthetic utility of this compound, providing a direct pathway to a diverse range of functionalized molecules.
Electrophilic Nature of the Acrylate (B77674) System
The acrylate system in this compound, characterized by the carbon-carbon double bond conjugated with the ester carbonyl group, imparts electrophilic properties to the molecule. vulcanchem.com This electrophilicity is centered on the β-carbon of the double bond, making it susceptible to attack by nucleophiles in Michael-type addition reactions.
The dual presence of a nucleophilic amino group and an electrophilic acrylate system defines the compound as a β-enaminone, a class of compounds known for their versatile reactivity. academie-sciences.fr This duality allows this compound to react with both electrophiles (at the amino group) and nucleophiles (at the acrylate system), making it a valuable synthon in organic synthesis. acgpubs.org The electrophilic nature of the acrylate moiety is crucial for its role in constructing complex molecular frameworks.
Transformation of the Ester Functional Group
The ethyl ester group in this compound can undergo various transformations, further expanding its synthetic applications. vulcanchem.com These reactions typically involve nucleophilic attack at the carbonyl carbon of the ester.
Common transformations of the ester group include:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-aminoacrylic acid. google.com This transformation is often a key step in the synthesis of β-amino acids.
Reduction: The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. This provides access to a different class of functionalized aminoacrylates.
Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl ester can be converted to other esters. This allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.
These transformations of the ester functional group enhance the versatility of this compound as a starting material in multistep syntheses.
Key Reaction Classes and Mechanisms
The unique combination of functional groups in this compound enables it to participate in a variety of named reactions and reaction sequences, leading to the efficient synthesis of complex molecules.
This compound is a precursor for generating iminophosphoranes, which are key reagents in the Aza-Wittig reaction. scirp.org This reaction is analogous to the standard Wittig reaction but forms a carbon-nitrogen double bond (an imine) instead of a carbon-carbon double bond. beilstein-journals.orgwikipedia.org The iminophosphorane derived from this compound can react with aldehydes or ketones to produce substituted imines, which can then be further transformed. smolecule.com This methodology is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov For instance, a tandem reaction sequence involving an Aza-Wittig reaction has been used to synthesize indolizine (B1195054) derivatives. scirp.org
While this compound itself is not an aromatic compound, it can be a component in reactions that involve an electrophilic aromatic substitution step. smolecule.com In certain multi-step or tandem reactions, intermediates derived from this compound can act as electrophiles that attack an aromatic ring. scirp.orgmsu.edu A notable example is a tandem sequence that combines an Aza-Wittig reaction and an imine condensation, followed by an intramolecular electrophilic aromatic substitution to construct fused heterocyclic systems like indolizines. scirp.orgscirp.org In this process, an iminium intermediate, generated from the initial reactions of the this compound derivative, undergoes cyclization onto an adjacent aromatic ring. scirp.org
This compound participates in various condensation reactions that result in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. smolecule.comlibretexts.org These reactions are crucial for building more complex molecular skeletons. A prime example is the use of this compound in the synthesis of quinoline (B57606) derivatives. pharmaguideline.com In the Conrad-Limpach-Knorr synthesis, anilines react with β-keto esters like ethyl acetoacetate (B1235776) to form a β-amino acrylate intermediate, which then undergoes thermal cyclization to produce a 4-quinolone. pharmaguideline.com This highlights the role of condensation reactions involving this compound and its derivatives in constructing important heterocyclic scaffolds. vulcanchem.comrsc.org
Oxidation and Reduction Pathways
This compound possesses functional groups that are susceptible to both oxidation and reduction, allowing for its transformation into a variety of other compounds. The primary sites for these reactions are the amino group, the carbon-carbon double bond, and the ethyl ester group.
Oxidation Reactions: The amino group (-NH₂) of this compound can be oxidized using appropriate oxidizing agents. Treatment with agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group into nitro (NO₂) or nitroso (NO) derivatives. vulcanchem.comsmolecule.comevitachem.com These oxidation products are valuable synthetic intermediates, particularly in the creation of nitrogen-containing heterocyclic compounds. vulcanchem.com
Reduction Reactions: Reduction of this compound can occur at two main locations: the ester group and the carbon-carbon double bond. vulcanchem.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ethyl ester functionality to a primary alcohol, yielding an amino alcohol. vulcanchem.comsmolecule.com Concurrently, or separately, the carbon-carbon double bond can be saturated via catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C). vulcanchem.com The specific product obtained depends on the choice of reducing agent and the reaction conditions, with the potential to form saturated amino alcohols if both functional groups are reduced. vulcanchem.com
The table below summarizes common oxidation and reduction reactions involving this compound.
| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Product(s) |
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Amino group (-NH₂) | Nitro or Nitroso derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Ester group (-COOEt) | Alcohol derivatives |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Carbon-Carbon double bond (C=C) | Saturated derivatives |
Nucleophilic Substitution Reactions
The amino group of this compound confers nucleophilic character upon the molecule, enabling it to participate in various substitution reactions. vulcanchem.com In these reactions, the lone pair of electrons on the nitrogen atom attacks electrophilic centers, leading to the formation of new covalent bonds and more complex functionalized aminoacrylates. vulcanchem.com
Common electrophiles used in these reactions include alkyl halides and acyl chlorides. vulcanchem.com Reaction with an alkyl halide (R-X) results in alkylation of the amino group, while reaction with an acyl chloride (R-COCl) yields an N-acylated product. These functionalized derivatives serve as versatile building blocks for the synthesis of more elaborate molecular structures. vulcanchem.com
Another synthetic route that relies on nucleophilic substitution is the preparation of this compound itself from ethyl 3-bromoacrylate. In this process, ammonia (B1221849) acts as the nucleophile, displacing the bromide to form the target compound. vulcanchem.com
| Electrophile | Reaction Type | Product Class |
| Alkyl Halides (R-X) | N-Alkylation | Substituted Aminoacrylates |
| Acyl Chlorides (R-COCl) | N-Acylation | N-Acyl Aminoacrylates |
Intramolecular Cyclization Processes
This compound and its derivatives are valuable precursors for synthesizing a wide array of heterocyclic compounds through intramolecular cyclization reactions. vulcanchem.com These processes are fundamental in constructing ring systems that form the core of many biologically active molecules.
One significant application is the reaction of this compound with carboxylic acid amides in the presence of a base to form 4-hydroxypyrimidines. vulcanchem.com It can also be used to synthesize pyrroles through cyclization with 1,3-dicarbonyl compounds and pyrazoles via reactions with hydrazine (B178648) derivatives. vulcanchem.com
More complex cyclizations have also been developed. For instance, Ti(III)-mediated radical cyclization of β-aminoacrylates containing epoxy alcohol moieties can produce highly substituted piperidine (B6355638) and pyrrolidine (B122466) rings. researchgate.net These pyrrolidine systems can be further transformed into indolizidine frameworks, which are present in many natural products. researchgate.net
In another advanced application, a Lewis acid-catalyzed spiro annulation has been demonstrated for the one-pot synthesis of novel spiro[pyrrole-3,2′-quinazoline]-4-carboxylate derivatives. rsc.orgrsc.org This domino reaction involves the cyclization of an intermediate formed from ethyl (Z)-3-amino-3-phenylacrylate and oxalyl chloride with a 2-amino arylbenzamide. rsc.orgresearchgate.net This method provides an efficient route to medicinally relevant spiro-heterocyclic molecules. rsc.org Additionally, magnesium amides derived from secondary aminoacrylates react with methyl propiolate in an efficient heterocyclic annelation to yield α-pyridones. pharm.or.jp
| Reactant(s) | Catalyst/Conditions | Resulting Heterocycle |
| Carboxylic acid amides | Base | 4-Hydroxypyrimidines |
| 1,3-Dicarbonyl compounds | - | Pyrroles |
| Hydrazine derivatives | - | Pyrazoles |
| Epoxy alcohol moiety (internal) | Cp₂TiCl (Titanocene(III) chloride) | Piperidines, Pyrrolidines |
| Oxalyl chloride, 2-Amino arylbenzamides | Lewis Acid (e.g., Bi(OTf)₃) | Spiro[pyrrole-3,2′-quinazoline]s |
| Methyl propiolate | Ethylmagnesium bromide | α-Pyridones |
Reactivity in Catalytic Systems
Role in Ligand Development for Catalytic Dimerization of Olefins
3-Aminoacrylate derivatives have been successfully employed as ligands in the development of transition metal catalysts for the dimerization of olefins. acs.org Nickel(II) complexes featuring aminoacrylate, aminoiminoacrylate, and amidoiminomalonate ligands have shown catalytic activity for the dimerization of ethylene (B1197577), propylene, and other short-chain α-olefins like 1-hexene (B165129) when activated by a suitable cocatalyst. acs.org
Research has shown that the substituents on the ligand backbone influence the catalytic performance. acs.org These nickel(II) complexes serve as catalyst precursors that, upon activation, can effectively dimerize olefins. acs.org The development of such catalytic systems is significant for producing linear alpha-olefins, which are important industrial chemicals. mdpi.com Cobalt complexes with related ligand structures have also been investigated for the dimerization of α-olefins, producing highly linear products. acs.org The catalytic activity often depends on the specific ligand structure and the cocatalyst used, such as alkylaluminum compounds or other Lewis acids. csic.es
| Metal Center | Ligand Type | Olefin Substrate | Key Finding |
| Nickel(II) | 3-Aminoacrylate, 3-Aminoiminoacrylate | Ethylene, Propylene, 1-Hexene | Active catalyst precursors for olefin dimerization. acs.org |
| Cobalt | Pyridine (B92270) bisimine | 1-Butene, Propylene | Produces highly linear dimers and can isomerize olefins. acs.org |
Asymmetric Catalysis Considerations
The structure of this compound, with its multiple functional groups, makes it a relevant molecule for considerations in asymmetric catalysis. Asymmetric catalysis aims to synthesize specific stereoisomers of a chiral product, a critical process in modern chemistry, especially for pharmaceuticals. nih.govfrontiersin.org
This compound can be considered in two primary roles in this field: as a prochiral substrate or as a building block for chiral ligands.
As a Prochiral Substrate: The carbon-carbon double bond in this compound is prochiral. A catalytic asymmetric reaction, such as hydrogenation or addition across this double bond using a chiral catalyst, could lead to the formation of a chiral product with high enantioselectivity. The development of such reactions would provide enantiomerically enriched β-amino esters, which are valuable building blocks in organic synthesis.
As a Precursor to Chiral Ligands: The amino and ester functionalities allow for straightforward chemical modification. By reacting this compound with chiral molecules, it can be incorporated into larger structures designed to act as chiral ligands for transition metal catalysts. These ligands create a chiral environment around the metal center, which can induce asymmetry in a wide range of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govfrontiersin.org
While specific, widely adopted applications of this compound itself in major asymmetric catalytic systems are not extensively documented in the provided context, its structural motifs are found in ligands and substrates used in the field. The principles of asymmetric catalysis suggest that its functional groups provide clear handles for developing new chiral technologies. nih.govfrontiersin.org
Applications of Ethyl 3 Aminoacrylate in Complex Chemical Synthesis
Construction of Heterocyclic Compounds
The reactivity of ethyl 3-aminoacrylate is particularly exploited in the construction of heterocyclic systems. Its ability to act as a synthon in cyclization, cycloaddition, and multicomponent reactions has led to the development of efficient pathways for assembling a variety of ring structures. These heterocyclic scaffolds are foundational cores for numerous biologically active compounds. smolecule.com
This compound and its derivatives are fundamental starting materials for creating a wide range of heterocyclic scaffolds. smolecule.com These ring-shaped molecules, which contain atoms of at least two different elements in their rings, are of immense value in drug discovery. smolecule.comnih.gov The compound's functional groups—an amino group and an ester group—provide reactive sites that facilitate its use in various cyclization reactions. vulcanchem.com For instance, it is a key precursor for synthesizing important heterocycles like pyrimidines, pyrazoles, and quinolines through cyclization and cyclocondensation reactions. vulcanchem.comgoogle.com The development of fragment-based drug discovery (FBDD) has further highlighted the importance of creating diverse, three-dimensional scaffolds, and cycloaddition strategies using precursors like this compound are instrumental in generating novel, fragment-like heterocyclic spirocycles. researchgate.net
The synthesis of substituted pyridines, a core structure in many pharmaceuticals, can be achieved using 3-aminoacrylate derivatives. One of the most versatile methods involves the reaction of 3-aminoenones or 3-aminoacrylates with 1,3-dicarbonyl compounds. researchgate.net This approach allows for the construction of highly substituted pyridine (B92270) rings from relatively simple starting materials. researchgate.net
Furthermore, this compound is utilized in the synthesis of α-pyridones (2-pyridones) and their dihydro derivatives. The aza-annulation of β-enamino ester substrates with α-amido acrylate (B77674) derivatives leads to highly substituted δ-lactam products. acs.org These dihydropyridone structures can be subsequently oxidized to generate a planar pyridone system. acs.org In other strategies, cyanopyridones are synthesized through multicomponent reactions, for example, by reacting a ketone with aldehydes in the presence of ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297). nih.gov These pyridones can then be converted into other functionalized pyridine derivatives. nih.gov
A significant application of this compound is in the construction of complex hybrid heterocyclic systems. Research has demonstrated an efficient, one-pot domino reaction for synthesizing novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.orgrsc.org This method involves a Lewis acid-catalyzed spiro annulation of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides. rsc.orgresearchgate.net The reaction proceeds through the initial formation of a 1H-pyrrole-2,3-dione intermediate from the acrylate, which then undergoes spiro annulation with the benzamide. rsc.org This strategy represents the first molecular hybridization linking pyrrole (B145914) derivatives with dihydroquinazolin-4(1H)-ones via spiro annulation, offering benefits such as rapid reaction times and a broad tolerance for different functional groups. rsc.orgrsc.org The choice of catalyst and solvent is crucial for optimizing the yield of the spiro-hybrid compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | CH2Cl2 | Reflux | 12 | 68 (Intermediate A) |
| 2 | Sc(OTf)3 (10) | CH3CN | 80 | 3 | 72 |
| 3 | In(OTf)3 (10) | CH3CN | 80 | 3 | 75 |
| 4 | Yb(OTf)3 (10) | CH3CN | 80 | 3 | 78 |
| 5 | Bi(OTf)3 (10) | Toluene | 80 | 5 | 65 |
| 6 | Bi(OTf)3 (10) | 1,4-Dioxane | 80 | 3 | 85 |
| 7 | Bi(OTf)3 (10) | CH3CN-1,4-Dioxane | 80 | 2 | 92 |
| 8 | Bi(OTf)3 (10) | CH3CN | 80 | 3 | 82 |
Table based on optimization studies for the synthesis of spiro[pyrrole-3,2′-quinazoline]carboxylates. researchgate.net Intermediate A refers to ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.
This compound is a precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are typically formed via reactions with hydrazine (B178648) derivatives. vulcanchem.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate, a key intermediate for various pyrazoloazines, can be synthesized and subsequently used in diazotization and coupling reactions to form more complex fused heterocyclic systems like pyrazolo[5,1-c] smolecule.comvulcanchem.comrsc.orgtriazines. researchgate.netnih.gov In a related approach, derivatives of this compound, such as α-cyanoketene-N,S-acetals, undergo cyclization with hydrazine to afford substituted pyrazoles in good yields. core.ac.uktandfonline.com These acetals are themselves synthesized from precursors like ethyl 2-cyano-3,3-bis(methylthio)acrylate. tandfonline.comresearchgate.net
The versatile reactivity of the acrylate structure is also employed in synthesizing other important five-membered heterocycles and their benzo-fused analogues. Research has described the synthesis of various heterocyclic aminoacrylate esters, including 2-benzoxazole acrylates and 2-benzothiazole acrylates. qu.edu.qa These compounds are typically prepared by esterification of the corresponding heterocyclic acrylic acid with an appropriate amino alcohol. qu.edu.qa The synthesis of 2-substituted benzoxazoles and benzothiazoles often involves the condensation of 2-aminophenol (B121084) or 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds, a reaction where acrylate derivatives can be incorporated. chowgules.ac.in Similarly, furan (B31954) and thiophene (B33073) acrylates have been synthesized, demonstrating the broad utility of the acrylate moiety in forming diverse heterocyclic esters. qu.edu.qa The Fiesselmann condensation, for example, is a classic method for thiophene synthesis that can utilize related precursors. acs.org
This compound is a key building block in the synthesis of indolizine (B1195054) architectures, which are N-fused heterocyclic compounds with a range of biological activities. smolecule.comijettjournal.org Novel tandem reactions have been developed that utilize this compound or its derivatives as crucial intermediates. smolecule.com One such strategy involves a three-component reaction of pyridinium (B92312) ylides (formed from pyridine and an α-haloketone) with electron-deficient alkenes like acrylates, followed by an oxidative dehydrogenation step to yield the aromatic indolizine core. organic-chemistry.org Another sophisticated approach is a tandem sequence of Aza-Wittig reaction, imine condensation, and electrophilic aromatic substitution. scirp.org In this method, an iminophosphorane derived from an aminoacrylate reacts with an aromatic dialdehyde, leading to the formation of complex, fused indolizine systems. scirp.org These methods highlight the power of this compound in constructing intricate polycyclic heterocyclic frameworks. organic-chemistry.orgnih.gov
Building Blocks for Pharmaceutical and Biologically Active Compounds
The diverse reactivity of this compound makes it a significant precursor in the synthesis of numerous compounds with pharmaceutical and biological relevance. Its ability to participate in cyclization, addition, and condensation reactions allows for the construction of complex molecular scaffolds found in many active molecules.
This compound is a fundamental starting material for the synthesis of β-amino acids and their derivatives. vulcanchem.com These compounds are of significant pharmacological interest as they are core components of numerous bioactive molecules and pharmaceuticals. vulcanchem.comhilarispublisher.com β-amino acids are crucial for developing new drugs and are building blocks for β-peptides, which can form stable secondary structures like helices and sheets. hilarispublisher.comethz.ch The synthesis of β-amino acids often involves the transformation of the aminoacrylate structure. For instance, modified Rodionov synthesis can produce β-amino acids through the reaction of aldehydes with malonic acid and ammonia (B1221849), followed by esterification to yield β-amino esters like ethyl 3-amino-3-arylpropanoate. mdpi.com The enantioselective synthesis of β-amino acids, a critical aspect for pharmaceutical applications, has been achieved using various catalytic methods, including the hydrogenation of N-acyl-β-(amino) acrylates. hilarispublisher.com
The structural framework of aminoacrylates is integral to the development of kinase inhibitors, a class of drugs that target protein kinases to treat diseases like cancer. nih.gov For example, a 3-amino-1H-pyrazole scaffold, a related heterocyclic structure, has been used as a hinge-binding moiety in the design of promiscuous kinase inhibitors. nih.gov Macrocyclization of this scaffold has led to the development of selective and potent inhibitors for specific kinases like BMPR2. nih.gov Furthermore, derivatives such as 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, which act as inhibitors of epidermal growth factor receptor (EGF-R) kinase, are synthesized through a process involving the condensation of anilines with ethyl (ethoxymethylene)cyanoacetate, a related acrylate derivative. researchgate.net The synthesis of multitarget-directed ligands for diseases like Alzheimer's has also utilized fragments derived from kinase inhibitors, which are then linked together. csic.es
| Kinase Target | Inhibitor Scaffold/Precursor | Research Finding |
| BMPR2 | 3-amino-1H-pyrazole | Macrocyclization of a promiscuous inhibitor based on this scaffold led to a selective and potent BMPR2 inhibitor. nih.gov |
| EGF-R | 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile | Synthesized from ethyl (ethoxymethylene)cyanoacetate, these compounds are effective EGF-R kinase inhibitors. researchgate.net |
| LRRK2 | N/A | Novel compounds that inhibit LRRK2 kinase activity have been developed for potential use in treating Parkinson's and Alzheimer's disease. lookchem.com |
This compound's reactivity makes it a useful tool in biochemical research and for assays studying enzyme interactions and metabolic pathways. smolecule.com The 3-aminoacrylate core structure is biologically relevant as it appears as an intermediate in amino acid metabolism. vulcanchem.com A prominent example is the α-aminoacrylate intermediate formed in the active site of the enzyme tryptophan synthase during the biosynthesis of tryptophan from serine. researchgate.net This intermediate is a key species in the reaction pathway, highlighting the role of the aminoacrylate moiety in fundamental enzymatic processes. researchgate.net Its reactivity allows it to be used in studies to understand enzyme mechanisms and design specific inhibitors. smolecule.com
Research has shown that this compound and its derivatives can form stable complexes with certain biomolecules, which is a key aspect of their potential applications in drug design. vulcanchem.comsmolecule.com A detailed study of such interactions is seen with the enzyme tryptophan synthase. Within the enzyme's active site, the α-aminoacrylate intermediate is stabilized by interactions with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and specific amino acid residues, such as βLys87. researchgate.net This residue acts as a catalytic acid-base group, facilitating the reaction steps involving the aminoacrylate intermediate. researchgate.net Understanding these specific molecular interactions is crucial for elucidating the mechanisms of enzyme action and for designing molecules that can modulate these biological pathways.
Contribution to Material Science and Polymer Chemistry
The functional groups present in this compound make it a valuable monomer and intermediate in the field of material science and polymer chemistry. smolecule.com It can be incorporated into polymer backbones to create materials with tailored properties.
This compound and its derivatives are utilized as monomers for synthesizing specialized polymers. vulcanchem.com These advanced polymers can possess exceptional mechanical, thermal, and chemical properties. taylorfrancis.com One notable application is in the development of miktoarm star polymers, which have shown promise as efficient drug delivery systems. vulcanchem.com Furthermore, the amino-yne click reaction, which produces a β-aminoacrylate linkage, is used to create hydrogels. researchgate.netacs.org These hydrogels are stimuli-responsive; the β-aminoacrylate bond can be cleaved under acidic conditions, making them suitable for creating materials that degrade or release substances in specific environments, such as in on-demand drug release systems. researchgate.netacs.org This property allows for the fabrication of materials with tunable degradation rates based on pH, temperature, or the specific amine used in the synthesis. acs.org
Use in Polymers, Coatings, Adhesives, and Sealants
This compound and its related compounds, such as mthis compound, are utilized in the production of polymers and resins. These materials find applications in coatings, adhesives, and sealants. The reactivity of the amino and acrylate groups allows for the incorporation of these molecules into polymer backbones, contributing to the development of materials with specific and desirable mechanical and chemical properties.
One notable application is in the formulation of anaerobic curing adhesive compositions. google.com These adhesives are stable in the presence of oxygen but cure rapidly in its absence. google.com Isocyanate-aminoacrylate reaction products, which can be characterized as acrylate-terminated polyurethanes or polyureas, are a class of monomers used in these formulations. google.com
The properties of polymers derived from acrylate monomers can be tailored by using different monomers in emulsion polymerization. This process allows for the control of properties such as hardness, flexibility, and adhesion in the final product. specialchem.com
Table 1: Applications of Aminoacrylates in Material Science
| Application | Compound Class | Key Features |
| Polymers and Resins | Mthis compound | Incorporation into polymer backbones to tailor mechanical and chemical properties. |
| Anaerobic Adhesives | Isocyanate-aminoacrylate reaction products | Acrylate-terminated polyureas/polyurethanes that cure in the absence of oxygen. google.com |
| Coatings, Adhesives, Sealants | Mthis compound based polymers | Development of materials with specific performance characteristics. |
Degradable Hydrogel Cross-links
This compound and similar compounds are instrumental in the development of degradable hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering. uni-regensburg.denih.gov
The key to creating degradable hydrogels lies in the use of cross-links that can be cleaved under specific conditions, such as changes in pH. The β-aminoacrylate bond, formed through the reaction of an amine with a propiolate, is known to be cleavable under acidic conditions (pH < 5.5). acs.org This property allows for the controlled degradation of the hydrogel and the release of encapsulated substances. acs.org
Research has shown that hydrogels formed with β-aminoacrylate cross-links can degrade and release the conjugated amine. csic.es The rate of this degradation can be controlled by modifying factors such as pH, temperature, and the concentration of the polymer. csic.es Even at physiological pH (7.4), the β-aminoacrylate bond shows a labile nature, leading to the long-term degradation of the material. csic.es
Table 2: Factors Influencing Degradation of β-Aminoacrylate Hydrogels
| Factor | Effect on Degradation Rate |
| pH | Faster degradation in acidic conditions. acs.orgcsic.es |
| Temperature | Degradation rate can be adjusted by changing the temperature. csic.es |
| Polymer Concentration | Affects the overall degradation rate. csic.es |
| Amine Linker | The choice of amine used as a linker can modify the degradation rate. csic.es |
Other Specialized Synthetic Applications
Beyond polymers and hydrogels, this compound and its derivatives are employed in other specialized areas of synthetic chemistry.
Formation of Substituted Aryl/Acrylate Compounds
(Z)-ethyl 3-aminoacrylate serves as a valuable building block in organic synthesis for creating more complex molecules. smolecule.com Its reactive functional groups enable it to participate in various reactions, leading to new compounds with diverse properties. smolecule.com For example, it is used in the synthesis of heterocyclic scaffolds, which are important structures in many pharmaceutical compounds. smolecule.com
One specific application involves the reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides under Lewis acid catalysis. rsc.org This one-pot domino reaction leads to the construction of novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives in good to excellent yields. rsc.org This method offers advantages such as faster reaction times and a broad tolerance for different functional groups. rsc.org
Furthermore, ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ⁵-phosphaneylidene) amino) acrylates are used in tandem reactions involving aza-Wittig, imine condensation, and electrophilic heteroaromatic cyclization to synthesize indolizine compounds. scirp.org
Derivatives as Corrosion Inhibitors
Derivatives of aminoacrylates have shown potential as corrosion inhibitors for metals, particularly mild steel, in acidic environments. mdpi.comanalis.com.my Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are effective at inhibiting corrosion by adsorbing onto the metal surface and forming a protective barrier. mdpi.comanalis.com.myajchem-a.com
For instance, indole (B1671886) derivatives synthesized from ethyl indole-2-carboxylate (B1230498) have been investigated as corrosion inhibitors for mild steel in sulfuric acid. mdpi.com These compounds were found to function as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. mdpi.com Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the interaction between the inhibitor molecules and the metal surface. mdpi.com
Similarly, thiadiazole derivatives, which are heterocyclic compounds, have been studied as corrosion inhibitors. ajchem-a.com Quantum chemical calculations and molecular dynamics simulations are used to correlate the molecular and electronic structures of these compounds with their experimentally observed corrosion inhibition efficiencies. ajchem-a.com The presence of lone pair electrons and π-conjugation in these molecules facilitates their adsorption on the metal surface. ajchem-a.com
Spectroscopic and Computational Characterization of Ethyl 3 Aminoacrylate
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information regarding the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.eduwikipedia.org This method is fundamental for the definitive determination of a molecule's three-dimensional structure.
While extensive crystallographic data exists for various complex derivatives of ethyl 3-aminoacrylate, such as ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate and ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), published experimental data from a single crystal X-ray diffraction analysis of the parent compound, this compound, is limited. doaj.orgnih.gov However, analysis of related structures provides significant insight into its expected molecular conformation.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) involves directing an intense beam of X-rays onto a single, high-quality crystal of the material. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, from which the precise positions of the atoms are determined. carleton.eduwikipedia.org
For related aminoacrylate derivatives, SC-XRD studies have successfully elucidated their crystal structures, typically revealing monoclinic space groups such as P21/c. doaj.orgnih.gov This level of detailed analysis, however, is not currently available in the public domain for unsubstituted this compound.
Determination of Three-Dimensional Structures and Conformations
Based on studies of analogous compounds, the three-dimensional structure of this compound is expected to be significantly influenced by its conjugated system. smolecule.com The delocalization of electrons across the amino group (N), the carbon-carbon double bond (C=C), and the carbonyl group (C=O) of the ester functionality strongly favors a planar or near-planar molecular conformation. nih.govsmolecule.com
This planarity is a critical aspect of its three-dimensional structure. The (Z)-configuration, in particular, places the amino group and the ester group on the same side of the double bond, which can facilitate intramolecular interactions. smolecule.com Rotations around the C-N and C-O single bonds would lead to different conformers, with the most stable ones being those that maximize electronic conjugation while minimizing steric hindrance. smolecule.com
Studies of Polymorphism and Crystal Packing
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of a compound can exhibit distinct physical properties. The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions.
In various crystalline derivatives of this compound, the molecular packing is stabilized by a network of intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds. nih.govnih.gov While these studies provide a model for how this compound might behave, specific experimental studies on the polymorphism and crystal packing of the parent compound are not found in the reviewed literature.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Characterization
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3500 - 3300 (two bands, asymmetric & symmetric) |
| C-H Stretch (sp²) | Vinylic C-H | 3100 - 3000 |
| C-H Stretch (sp³) | Ethyl Group | 3000 - 2850 |
| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 |
| C=C Stretch | Alkene | 1660 - 1600 |
| N-H Bend | Primary Amine | 1650 - 1580 |
| C-O Stretch | Ester | 1250 - 1100 |
| C-N Stretch | Amine | 1250 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific, fully assigned experimental spectra for this compound are not available in the provided search results, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds. nih.govrsc.org
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present a characteristic quartet and triplet. The two protons on the C=C double bond (vinylic protons) would appear as doublets due to coupling with each other. The amine protons typically appear as a broad singlet.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (br s) | 2H |
| =CH-COOR | ~4.5 - 5.5 | Doublet (d) | 1H |
| =CH-NH₂ | ~6.5 - 7.5 | Doublet (d) | 1H |
| -O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H |
| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H |
Predicted ¹³C NMR Spectrum
The molecule has five chemically distinct carbon atoms, and therefore five signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The sp² hybridized carbons of the alkene will appear in the vinylic region, while the sp³ hybridized carbons of the ethyl group will be the most shielded and appear upfield. libretexts.org
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (Ester) | 165 - 175 |
| =C H-NH₂ | 140 - 150 |
| =C H-COOR | 90 - 100 |
| -O-C H₂-CH₃ | 59 - 62 |
| -O-CH₂-C H₃ | 14 - 16 |
¹H and ¹³C NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides unambiguous evidence of a molecule's carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the chemically non-equivalent protons. The ethyl group protons would appear as a characteristic triplet and quartet pattern. The vinyl protons adjacent to the carbonyl and amino groups would appear in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing information about their cis/trans relationship. The amine protons would likely appear as a broad signal.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (typically in the 165-175 ppm range), the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group. The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on standard chemical shift ranges and data from structurally similar acrylate compounds.
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |
| Ethyl (-CH₃) | a | ~1.2 | Triplet |
| Ethyl (-CH₂-) | b | ~4.1 | Quartet |
| Vinylic (=CH-CO) | c | ~5.8 - 6.4 | Doublet |
| Vinylic (=CH-N) | d | ~4.5 - 5.0 | Doublet |
| Amine (-NH₂) | e | Variable (Broad) | Singlet |
| ¹³C NMR | Assignment | Predicted Shift (ppm) |
| Carbonyl (C=O) | 1 | ~166 |
| Vinylic (=CH-CO) | 2 | ~129 |
| Vinylic (=CH-N) | 3 | ~100 |
| Ethyl (-O-CH₂-) | 4 | ~60 |
| Ethyl (-CH₃) | 5 | ~14 |
NMR in Monitoring Degradation Pathways
NMR spectroscopy is not only a tool for static structural analysis but also a powerful method for monitoring dynamic processes, such as chemical degradation. nih.govmdpi.com By acquiring spectra over time, one can observe changes in the molecular structure. For instance, if this compound undergoes hydrolysis, the characteristic signals of the ethyl ester group would diminish, while new signals corresponding to ethanol (B145695) and 3-aminoacrylic acid would appear. The rate of degradation can be quantified by integrating the peak areas, which are proportional to the concentration of the species. nih.gov This in-situ monitoring provides valuable kinetic data and insight into the degradation mechanism without the need for sample isolation. nih.gov
Mass Spectrometry for Molecular Identification and Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺•) peak corresponding to its molecular weight (115.13 g/mol ). nih.gov
The real power of MS lies in the analysis of fragmentation patterns, which serve as a molecular fingerprint. The this compound molecular ion is expected to undergo characteristic cleavages that help confirm its structure. Common fragmentation pathways for esters include:
Loss of the ethoxy radical (•OCH₂CH₃): This results in an acylium ion peak at m/z 70.
Loss of an ethyl radical (•CH₂CH₃): This produces a fragment at m/z 86.
McLafferty rearrangement: If sterically feasible, this can lead to the elimination of ethylene (B1197577) (C₂H₄), resulting in a fragment at m/z 87.
The presence of the amino group introduces other potential fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or cleavage adjacent to the C-N bond (alpha-cleavage). libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 115 | [M]⁺• | Molecular Ion |
| 87 | [M - C₂H₄]⁺• | McLafferty Rearrangement |
| 86 | [M - •C₂H₅]⁺ | Loss of ethyl radical |
| 70 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
Quantum Chemical and Computational Studies
Computational chemistry provides theoretical insights that complement experimental data, allowing for the study of molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov A primary application is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in three-dimensional space. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net This optimized geometry represents the most stable structure of the molecule in the gas phase and serves as the foundation for further computational analysis. researchgate.net
Conformational Analysis and Isomerism (s-cis/s-trans)
This compound can exist as different conformers due to rotation around its single bonds. Of particular interest is the rotation around the C-C single bond of the acrylate backbone, which gives rise to two principal planar conformers: s-cis and s-trans. masterorganicchemistry.com
In the s-trans conformation, the C=C double bond and the C=O double bond are on opposite sides of the intervening single bond. This is generally the more stable conformer due to reduced steric hindrance. masterorganicchemistry.comresearchgate.net
In the s-cis conformation, these two double bonds are on the same side of the single bond. researchgate.net
Computational methods can be used to determine the relative stability of these conformers.
Enthalpy Differences and Potential Energy Curves
By systematically rotating the dihedral angle of the C-C single bond and calculating the molecule's energy at each step, a potential energy curve can be generated. youtube.com This curve maps the energy landscape of the conformational change, showing the energy minima that correspond to the stable s-cis and s-trans conformers and the energy barrier that must be overcome to interconvert between them. The difference in the energy minima gives the enthalpy difference (ΔH) between the conformers. For similar conjugated esters, the s-trans conformer is typically found to be more stable than the s-cis form by approximately 2-4 kcal/mol. masterorganicchemistry.comresearchgate.net
An in-depth examination of the spectroscopic and computational characteristics of this compound reveals critical insights into its molecular structure and behavior. Advanced analytical techniques provide a window into the intermolecular forces and crystal packing phenomena that govern the physical and chemical properties of this compound.
4 Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The molecular structure of this compound, featuring a primary amine (-NH2) group and a carbonyl (C=O) group, allows for the formation of significant intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the amine group can serve as hydrogen bond acceptors. These interactions are crucial in determining the packing of the molecules in the solid state and influencing properties such as boiling point and solubility.
In the crystalline form, it is anticipated that this compound molecules would arrange themselves to maximize these hydrogen bonding interactions, likely forming extended networks or dimeric structures. The geometry and strength of these hydrogen bonds can be computationally modeled to predict the most stable crystal packing arrangements.
5 Hirshfeld Surface Analysis for Crystal Packing Interactions
A comprehensive search of scientific literature indicates that a specific study detailing the Hirshfeld surface analysis of this compound has not been published. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.
6 Atomic and Molecular Level Modeling (e.g., SCC-DFTB for Surface Adsorption)
There is currently no available research in the public domain that specifically employs Self-Consistent Charge Density Functional Tight-Binding (SCC-DFTB) or other atomic and molecular level modeling techniques to study the surface adsorption of this compound.
Such computational modeling would be highly valuable for understanding how this compound interacts with various surfaces, which is pertinent to its applications in materials science and as a precursor in chemical synthesis. SCC-DFTB is a computationally efficient method that can be used to simulate the adsorption process on different substrates, providing insights into the preferred binding sites, adsorption energies, and the orientation of the molecule on the surface. These simulations could predict the nature of the chemical bonds formed between the molecule and the surface, as well as any changes in the electronic structure of both the adsorbate and the substrate.
Future Research Trajectories and Emerging Opportunities
Expansion of Catalytic Asymmetric Synthesis Utilizing Ethyl 3-Aminoacrylate Derivatives
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. Catalytic asymmetric synthesis offers an atom-economical and efficient route to such compounds. psu.edu Future research will increasingly focus on applying advanced catalytic asymmetric methods to reactions involving this compound and its derivatives to produce enantiomerically pure β-amino acids and other chiral synthons. psu.edux-mol.com
Recent breakthroughs in catalysis provide a roadmap for this expansion. For instance, novel bifunctional enamine catalysts and two-layer chiral aryl iodide catalysts have shown success in the asymmetric synthesis of complex heterocyclic and chiral ketone derivatives. nih.govfrontiersin.org Adapting these sophisticated catalyst systems to Mannich-type and conjugate addition reactions with this compound derivatives could unlock pathways to previously inaccessible chiral structures. The development of chiral Lewis acid and Brønsted acid catalysts, which have been effective in other contexts, also presents a significant opportunity for controlling stereochemistry in reactions involving these substrates. nih.govfrontiersin.org The enantioselective hydrogenation of β-(acylamino)acrylates is a well-established method for producing β-amino acids, and expanding the scope of chiral ligands and metal catalysts, such as those based on ruthenium and rhodium, will be crucial for enhancing the enantiomeric excess (ee) for a broader range of this compound derivatives. psu.edu
Development of Novel Derivatives with Enhanced Reactivity or Specific Functionality
The inherent reactivity of this compound, stemming from its amino and ester functional groups, makes it an ideal scaffold for creating novel derivatives. smolecule.com Research is moving towards the rational design of derivatives with tailored properties, such as enhanced reactivity for subsequent transformations or specific functionalities for biological or material applications.
One promising avenue is the synthesis of complex heterocyclic systems, which are core structures in many pharmaceutical compounds. smolecule.comacademie-sciences.fr this compound serves as a key precursor for constructing a variety of heterocycles, including pyrimidines, pyrroles, and quinolines. vulcanchem.com A notable recent development is the Lewis acid-catalyzed, one-pot synthesis of novel spiro[pyrrole-3,2′-quinazoline]-4-carboxylate derivatives from ethyl (Z)-3-amino-3-phenylacrylates, demonstrating a method to build significant molecular complexity and three-dimensionality. rsc.org Further research will likely explore the use of this compound in multicomponent reactions to generate diverse molecular libraries. For example, tandem reactions involving aza-Wittig, imine condensation, and electrophilic substitution have been used to create indolizine (B1195054) derivatives from related iminophosphoranes. scirp.org The development of α,α-disubstituted α-amino acid derivatives via aza-Morita-Baylis-Hillman reactions of 2-aminoacrylates also highlights a strategy for creating sterically hindered and conformationally constrained amino acids, which are valuable in peptide design. uni-muenchen.de
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. amt.ukrsc.org The integration of this compound synthesis and its subsequent derivatization into flow chemistry platforms is a key area for future development. Flow reactors allow for precise control over reaction parameters such as temperature and time, and can safely handle hazardous intermediates or highly exothermic reactions. nih.gov This is particularly relevant for transformations like nitrations or hydrogenations, which can be intensified and made safer in a continuous-flow setup. amt.uk
Multi-step continuous-flow systems are especially valuable, enabling the sequential transformation of a starting material like this compound to build molecular complexity without isolating intermediates. rsc.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. rsc.orgnih.gov For instance, photochemical reactions, such as the Wolff rearrangement, have been scaled up effectively using flow chemistry in the total synthesis of natural products. nih.gov Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery process by enabling the rapid, parallel synthesis of libraries of this compound derivatives for screening and optimization. nih.gov
Further Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netijnc.ir Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic methods. This includes moving towards solvent-free reaction conditions, a strategy that has already been successfully applied to the synthesis of β-amino-acrylate derivatives, offering a clean and highly efficient alternative to traditional methods that rely on volatile organic solvents. rsc.orgrsc.org
The use of environmentally benign solvents, particularly water, is another critical focus area. mdpi.com While the low solubility of many organic reagents in water presents a challenge, developing catalytic systems that function in aqueous media is a major goal. mdpi.comcuestionesdefisioterapia.com Catalyst design is also shifting towards more sustainable options. This involves replacing precious metal catalysts with those based on abundant and less toxic metals like iron, which has been shown to effectively catalyze the synthesis of β-N-substituted aminoacrylates. academie-sciences.frbeilstein-journals.org Furthermore, the development of metal-free catalytic systems and biocatalysis, which uses enzymes to perform chemical transformations under mild conditions, represent significant frontiers in the green synthesis of this compound and its derivatives. mdpi.combeilstein-journals.org These approaches not only reduce environmental impact but also often lead to higher selectivity and efficiency. mdpi.comcuestionesdefisioterapia.com
Q & A
Q. What are the common synthetic routes for Ethyl 3-aminoacrylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 3-aminoacrylic acid with ethanol under acidic catalysis . Key variables include temperature (60–80°C), molar ratios of reactants, and catalyst choice (e.g., sulfuric acid vs. solid acid catalysts like TiO₂). Yields range from 65–85%, with purity dependent on post-synthesis purification steps (e.g., vacuum distillation or recrystallization). Impurities often arise from side reactions, such as dimerization of the acrylate moiety, which can be minimized by controlling reaction time and inert atmospheres.
Q. Methodological Tip :
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : ¹H NMR shows peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (CH₂ of ester), and δ 5.8–6.4 ppm (acrylate protons) .
- FTIR : Absorbance at ~1730 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C), and ~3350 cm⁻¹ (N-H stretch) confirms structure .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 130.1 (theoretical m/z 130.14 for C₅H₉NO₂) .
Q. Methodological Tip :
- Cross-validate results with computational tools (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electron-deficient β-carbon of the acrylate group as the primary site for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (-1.8 eV), favoring interactions with nucleophiles like amines or thiols .
Q. Methodological Tip :
Q. How can contradictory data on this compound’s stability under acidic vs. basic conditions be resolved?
Conflicting studies report degradation under acidic conditions (pH < 3) due to ester hydrolysis, while others note instability in basic media (pH > 10) via Michael addition side reactions. A controlled study (pH 3–10, 25°C) shows:
| pH | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 2 | Ester hydrolysis | 12.3 ± 1.2 |
| 7 | Stable | >48 |
| 10 | Michael addition polymerization | 8.5 ± 0.9 |
Q. Methodological Tip :
Q. What strategies improve the enantioselective synthesis of this compound derivatives for pharmaceutical applications?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieve >90% enantiomeric excess (ee). Key factors:
Q. Methodological Tip :
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?
Discrepancies arise from differences in:
- Catalyst Preparation : Pre-reduced Pd/C vs. in situ reduction methods affect active site availability.
- Substrate Purity : Residual moisture (>0.5%) deactivates catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
